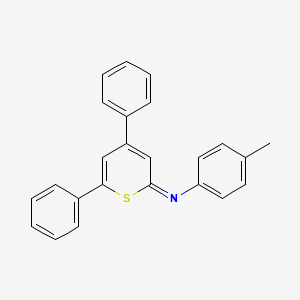
(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine is a complex organic compound that belongs to the class of thiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 4,6-diphenyl-2H-thiopyran-2-one under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the aromatic rings and sulfur atom contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-{[(4-Methylphenyl)sulfonyl]hydrazono}ethanoic acid
- (2E)-{[(4-Methylphenyl)sulfonyl]hydrazono}acetyl chloride
- Ethyl (2E)-3-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acrylate
Uniqueness
(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine is unique due to its specific structural features, such as the thiopyran ring and the imine group
Properties
CAS No. |
62219-38-9 |
|---|---|
Molecular Formula |
C24H19NS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,6-diphenylthiopyran-2-imine |
InChI |
InChI=1S/C24H19NS/c1-18-12-14-22(15-13-18)25-24-17-21(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
DXNZJEAOYQOBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















